Scandium oxide

Description

Properties

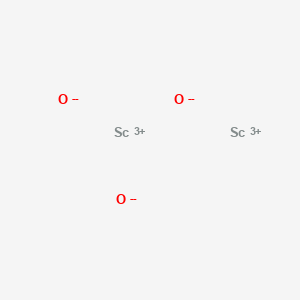

IUPAC Name |

oxygen(2-);scandium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sc/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMWXTVGKLUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sc2O3, O3Sc2 | |

| Record name | scandium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Scandium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Scandium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Scandium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Scandium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12060-08-1 | |

| Record name | Scandium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCANDIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0G94L07ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Scandium Oxide: A Technical Retrospective

Whitepaper

Abstract

This technical guide provides an in-depth history of the discovery and isolation of scandium oxide (Sc₂O₃), a pivotal moment in chemical history that validated the predictive power of the periodic table. We will detail the initial prediction of the element by Dmitri Mendeleev, its discovery and the isolation of its oxide by Lars Fredrik Nilson in 1879, the independent confirmation by Per Teodor Cleve, and the subsequent first isolation of metallic scandium in 1937. This paper includes summaries of quantitative data, detailed experimental protocols derived from historical accounts, and workflow diagrams to illustrate the key processes involved in this scientific achievement.

Introduction: The Prediction of "Ekaboron"

In 1869, the Russian chemist Dmitri Mendeleev published his periodic table, an organizational framework that arranged the known elements by atomic mass and revealed periodic trends in their properties.[1] A profound feature of his table was the presence of gaps, which Mendeleev boldly proposed represented undiscovered elements.[1] In 1871, he detailed the predicted properties of an element he named "ekaboron" (symbol Eb), from the Sanskrit "eka" meaning "one," indicating it would be found one place below boron in his table, between calcium and titanium.[2][3] His predictions for this hypothetical element were remarkably specific.[2]

The Discovery of Scandium Oxide (Scandia)

The validation of Mendeleev's prediction came in 1879 from the work of Swedish chemist Lars Fredrik Nilson at the University of Uppsala.[1][4][5] While investigating the rare earth elements, a notoriously difficult group to separate, Nilson was working to isolate ytterbium from the minerals euxenite and gadolinite.[4][5] Euxenite, in particular, is a complex oxide mineral containing a variety of rare earth elements, niobium, tantalum, and titanium.[5] From 10 kilograms of euxenite, Nilson painstakingly isolated approximately 2 grams of a previously unknown oxide with unique properties.[2][5] He named the new element "scandium" in honor of Scandinavia.[1]

Independent Confirmation

Shortly after Nilson's discovery, fellow Swedish chemist Per Teodor Cleve independently isolated the same oxide.[1] Crucially, Cleve recognized that the properties of Nilson's new element were a near-perfect match for Mendeleev's predicted ekaboron, and he notified Mendeleev of the discovery.[6] This confirmation was a significant piece of evidence supporting the validity of the periodic law.

Quantitative Analysis: Prediction vs. Discovery

The close correlation between Mendeleev's predictions for ekaboron and the observed properties of scandium was a triumph for the periodic table.

| Property | Mendeleev's Prediction (Ekaboron, Eb) | Nilson & Cleve's Findings (Scandium, Sc) |

| Atomic Weight | ~44 | 44.956 u |

| Oxide Formula | Eb₂O₃ | Sc₂O₃ |

| Oxide Properties | A colorless, high-density earth | White, crystalline powder (density 3.86 g/cm³) |

| Sulfate Properties | Forms Eb₂(SO₄)₃ | Forms Sc₂(SO₄)₃ |

| Carbonate Properties | Insoluble in water | Scandium carbonate is insoluble in water.[7] |

Experimental Protocol: Nilson's Isolation of Scandium Oxide (1879)

Nilson's work was a masterful example of classical analytical chemistry, relying on the subtle differences in the solubility of rare earth salts to achieve separation. His primary method was the fractional crystallization of nitrates.

Methodology

-

Digestion of Ore: The raw euxenite mineral was first dissolved in acid to bring the constituent metal oxides into solution.

-

Initial Group Separation: Elements were precipitated in groups. For instance, treatment with sulfuric acid would precipitate insoluble sulfates, separating some elements from the rare earth group.

-

Conversion to Oxalates: The rare earth elements were precipitated from the solution as oxalates, a common technique for separating them from other metals.

-

Conversion to Nitrates: The mixed rare earth oxalates were then heated (calcined) to form oxides, which were subsequently dissolved in nitric acid to form a solution of mixed rare earth nitrates.

-

Fractional Crystallization: This was the crucial and most laborious step. The solution of mixed nitrates (primarily containing erbium and ytterbium nitrates) was concentrated by heating and then allowed to cool. The least soluble nitrate (B79036) salts would crystallize first. This process was repeated dozens of times, with the crystals and the remaining solution (mother liquor) being separated and re-processed in a systematic way to gradually concentrate the different rare earth elements into separate fractions.

-

Isolation of the Scandium Fraction: Nilson observed that a fraction with a lower atomic weight began to concentrate. This fraction contained the nitrate of the new element.

-

Precipitation and Calcination: The scandium-rich fraction was treated to precipitate scandium hydroxide. This precipitate was then heated strongly (calcined) to decompose the hydroxide, yielding the pure, white scandium oxide (Sc₂O₃).

-

Analysis: Spectral analysis of the final oxide revealed over 30 unique spectral lines, confirming the presence of a new element.[4]

The Isolation of Metallic Scandium

While its oxide was discovered in 1879, pure metallic scandium was not isolated for another 58 years. The high melting point of scandium oxide and its reactivity made reduction to the metal extremely challenging.

Fischer, Brünger, and Grieneisen's Electrolytic Method (1937)

The first successful isolation of metallic scandium was achieved in 1937 by Werner Fischer, Karl Brünger, and Hans Grieneisen in Germany. They employed a high-temperature electrolysis of a molten salt mixture.

Methodology

-

Preparation of Anhydrous Scandium Chloride: A critical prerequisite was the synthesis of anhydrous scandium(III) chloride (ScCl₃). This is challenging as simply heating the hydrated form (ScCl₃·nH₂O) results in the formation of stable oxychlorides. The process involves heating scandium oxide with a chlorinating agent like ammonium (B1175870) chloride in an inert atmosphere to produce the anhydrous salt.

-

Formation of the Eutectic Mixture: The anhydrous ScCl₃ was mixed with potassium chloride (KCl) and lithium chloride (LiCl) to create a eutectic mixture. This mixture has a significantly lower melting point (700-800°C) than pure ScCl₃, making electrolysis feasible.

-

Electrolysis:

-

Crucible: The process was carried out in a graphite (B72142) crucible, which served as the anode (positive electrode).

-

Cathode: The cathode (negative electrode) consisted of tungsten wires dipping into a pool of molten zinc at the bottom of the crucible.

-

Process: A direct current was passed through the molten salt mixture. At the cathode, scandium ions (Sc³⁺) were reduced to scandium metal, which then dissolved into the molten zinc, forming a Sc-Zn alloy.

-

-

Recovery of Scandium: After the electrolysis was complete, the crucible was cooled. The zinc-scandium alloy was then heated in a vacuum. The zinc, being more volatile, evaporated, leaving behind the pure, silvery-white scandium metal.

Conclusion

The journey from the theoretical prediction of ekaboron to the isolation of pure metallic scandium spanned nearly seven decades. The discovery of scandium oxide by Lars Fredrik Nilson was a landmark event, providing powerful validation for Mendeleev's periodic law and demonstrating its utility as a predictive tool. The subsequent isolation of the metal by Fischer, Brünger, and Grieneisen overcame significant technical hurdles, laying the groundwork for future applications of this unique element in high-strength alloys and advanced materials. This history underscores the interplay of theoretical prediction, meticulous experimental work, and technological innovation that drives scientific progress.

References

- 1. Scandium - Wikipedia [en.wikipedia.org]

- 2. Preparing High-Purity Anhydrous ScCl3 Molten Salt Using One-Step Rapid Heating Process [mdpi.com]

- 3. Scandium chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. journals.uchicago.edu [journals.uchicago.edu]

- 7. scielo.sld.cu [scielo.sld.cu]

A Technical Guide to the Fundamental Chemical Properties of Scandium Sesquioxide (Sc₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium sesquioxide (Sc₂O₃), also known as scandia, is a rare earth sesquioxide that exhibits a unique combination of physical and chemical properties, making it a material of significant interest in a variety of advanced technological applications. Its high melting point, wide bandgap, and thermal stability are particularly notable.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of scandium sesquioxide, with a focus on its crystal structure, thermodynamic and electronic characteristics, and reactivity. Detailed experimental protocols for the characterization of these properties are also presented to aid in research and development efforts.

Physical and Chemical Properties

Scandium sesquioxide is a white, solid inorganic compound.[2][3] It is insoluble in water but will dissolve in hot, strong mineral acids.[2][4] The fundamental physical and chemical properties of Sc₂O₃ are summarized in the tables below.

Table 1: General and Crystallographic Properties of Scandium Sesquioxide

| Property | Value | References |

| Chemical Formula | Sc₂O₃ | [1] |

| Molar Mass | 137.91 g/mol | [5] |

| Appearance | White powder | [2] |

| Density | 3.86 g/cm³ | [2] |

| Crystal System | Cubic | [1][6] |

| Space Group | Ia-3 (No. 206) | [6] |

| Lattice Constant (a) | 9.845 Å | [6] |

| Average Sc-O Bond Distance | 2.11 Å | [7] |

Table 2: Thermodynamic and Thermal Properties of Scandium Sesquioxide

| Property | Value | References |

| Melting Point | ~2485 °C | [2] |

| Thermal Conductivity | 17 W/(m·K) | [1] |

| Standard Enthalpy of Formation (ΔHᵮ°) | -1908.6 kJ/mol | [8] |

| Standard Molar Entropy (S°) | 77 J/(mol·K) | [8] |

Table 3: Electronic and Optical Properties of Scandium Sesquioxide

| Property | Value | References |

| Band Gap | 5.7 - 6.0 eV | [1] |

| Refractive Index (at 300 nm) | ~2.0 | [1] |

Crystal Structure

Scandium sesquioxide crystallizes in a cubic bixbyite structure, which is a common crystal structure for rare earth sesquioxides.[2] This structure belongs to the space group Ia-3.[6] The unit cell contains 32 scandium cations and 48 oxygen anions. The scandium ions are coordinated to six oxygen ions in a distorted octahedral geometry.[6]

Caption: Simplified 2D representation of the octahedral coordination of a scandium ion by six oxygen ions in the bixbyite crystal structure of Sc₂O₃.

Reactivity

Scandium sesquioxide is a chemically stable compound. It is the primary form of refined scandium and serves as the starting material for the synthesis of other scandium compounds.[9]

Reaction with Acids: Sc₂O₃ reacts with most hot, strong acids to form the corresponding hydrated scandium salts.[1] For example, it reacts with hydrochloric acid to produce hydrated scandium chloride (ScCl₃·nH₂O) and with sulfuric acid to form scandium sulfate (B86663) (Sc₂(SO₄)₃).[2][9] The reaction with hydrochloric acid is often carried out in the presence of ammonium (B1175870) chloride to prevent the formation of oxychlorides upon drying.[9]

Reaction with Alkalis: Unlike some other rare earth oxides, scandium sesquioxide exhibits some amphoteric character, reacting with strong alkalis to form scandates. For instance, it reacts with potassium hydroxide (B78521) (KOH) to form K₃Sc(OH)₆.[9]

Experimental Protocols

This section provides detailed methodologies for the characterization of the fundamental properties of scandium sesquioxide.

Synthesis of Scandium Sesquioxide Nanoparticles via Sol-Gel Method

A common method for synthesizing Sc₂O₃ nanoparticles is through a sol-gel route followed by calcination.[8][10][11][12]

Caption: A generalized workflow for the synthesis of scandium sesquioxide nanoparticles using a sol-gel method.

Protocol:

-

Precursor Solution Preparation: Dissolve a scandium salt, such as scandium chloride (ScCl₃), in deionized water to form a precursor solution.

-

Hydrolysis and Condensation: Adjust the pH of the precursor solution by the dropwise addition of a base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), under vigorous stirring. This initiates the hydrolysis and condensation reactions to form a scandium oxyhydroxide (ScOOH) sol.

-

Reflux: Heat the sol under reflux for a specified period (e.g., 2-24 hours) to control the particle size and crystallinity of the ScOOH precursor.

-

Purification: Remove ionic impurities from the sol by dialysis against deionized water.

-

Drying: Dry the purified sol in an oven at a moderate temperature (e.g., 80-100°C) to obtain a solid ScOOH precursor powder.

-

Calcination: Calcine the ScOOH powder in a furnace at a high temperature (e.g., 500-800°C) for several hours. This thermal decomposition step converts the ScOOH to Sc₂O₃.

-

Characterization: Characterize the final product using various analytical techniques to confirm its phase purity, crystal structure, particle size, and morphology.

Crystal Structure Determination by X-ray Diffraction (XRD)

Protocol:

-

Sample Preparation: Finely grind the Sc₂O₃ powder using an agate mortar and pestle to ensure random crystal orientation. Mount the powder on a zero-background sample holder.

-

Data Collection:

-

Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the 2θ scan range from 20° to 80° with a step size of 0.02° and a scan speed of 1-2°/min.

-

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database to confirm the bixbyite structure of Sc₂O₃.

-

Rietveld Refinement: Perform Rietveld refinement of the XRD data to obtain precise lattice parameters, atomic positions, and crystallite size. This involves fitting a calculated diffraction pattern to the experimental data by refining structural and instrumental parameters.

-

Thermal Analysis by Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Protocol:

-

Sample Preparation: Place a small amount of the Sc₂O₃ powder (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

TGA-DSC Measurement:

-

Place the crucible in the TGA-DSC instrument.

-

Heat the sample from room temperature to a desired temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis:

-

TGA Curve: The TGA curve plots the change in mass as a function of temperature. For Sc₂O₃, this can be used to study its thermal stability and any potential decomposition or reaction with the surrounding atmosphere at high temperatures.

-

DSC Curve: The DSC curve plots the heat flow into or out of the sample as a function of temperature. This can be used to identify phase transitions or other thermal events.

-

Band Gap Determination by UV-Vis Diffuse Reflectance Spectroscopy (DRS)

Protocol:

-

Sample Preparation: Pack the Sc₂O₃ powder into a sample holder. Use a reference material, such as BaSO₄ or a calibrated white standard, for baseline correction.

-

Data Collection:

-

Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).

-

Record the diffuse reflectance spectrum over a wavelength range that covers the expected absorption edge of Sc₂O₃ (e.g., 200-800 nm).

-

-

Data Analysis:

-

Kubelka-Munk Transformation: Convert the reflectance data (R) to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient.

-

Tauc Plot: For a direct bandgap semiconductor like Sc₂O₃, plot (F(R)hν)² versus the photon energy (hν). The bandgap energy (Eg) is determined by extrapolating the linear portion of the curve to the energy axis where (F(R)hν)² = 0.

-

Conclusion

Scandium sesquioxide possesses a unique set of fundamental chemical and physical properties that make it a valuable material for a range of advanced applications. Its stable cubic bixbyite crystal structure, high thermal stability, and wide bandgap are key characteristics that are being exploited in areas such as high-performance ceramics, electronics, and optics. The experimental protocols detailed in this guide provide a framework for the reliable characterization of Sc₂O₃, which is essential for the continued development of new technologies based on this promising material.

References

- 1. Scandium oxide - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. inorganic chemistry - metal oxide analysis - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. US10968112B2 - Method for producing high-purity scandium oxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rruff.net [rruff.net]

- 8. mdpi.com [mdpi.com]

- 9. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 10. Exploring Scandium’s Reactivity: Interactions with Water, Air, Acids, and More | Scandium [scandium.org]

- 11. scribd.com [scribd.com]

- 12. mdpi.com [mdpi.com]

electronic band structure of crystalline scandium oxide

An In-depth Technical Guide to the Electronic Band Structure of Crystalline Scandium Oxide

Introduction

Scandium (III) oxide (Sc₂O₃), or scandia, is a rare earth sesquioxide that has garnered significant interest in various high-technology sectors. Its unique combination of a high melting point (~2485 °C), wide band gap, high refractive index, and excellent thermal stability makes it a promising material for applications in high-performance ceramics, solid oxide fuel cells, and as a gate dielectric in next-generation semiconductor devices.[1][2][3] A fundamental understanding of its electronic band structure is paramount for the continued development and integration of Sc₂O₃ into these advanced technologies. This guide provides a comprehensive overview of the crystal structure and electronic properties of scandium oxide, with a focus on its band structure, supported by experimental and theoretical data.

Crystal Structure of Scandium Oxide

Under ambient conditions, scandium oxide crystallizes in the cubic bixbyite structure.[4][5] This structure belongs to the Ia-3 (No. 206) space group and is the most stable phase.[4][6] The cubic unit cell contains 32 scandium cations and 48 oxygen anions.[4] The scandium ions occupy two distinct crystallographic sites (8b and 24d), both with a coordination number of 6, forming distorted ScO₆ octahedra.[4] Other polymorphs, such as monoclinic and trigonal (or hexagonal) phases, can exist under high pressure or be synthesized in thin-film form.[2][6][7][8]

The crystal structure can be visualized as a network of corner-sharing and edge-sharing ScO₆ octahedra.[4] This arrangement leads to a complex yet stable three-dimensional framework.

Table 1: Crystallographic Data for Scandium Oxide Polymorphs

| Property | Cubic (Bixbyite)[4][9][10] | Trigonal[7] |

| Space Group | Ia-3 (No. 206) | P-3m1 (No. 164) |

| Lattice System | Cubic | Hexagonal |

| Lattice Constant a | 9.85 Å | 3.39 Å |

| Lattice Constant c | 9.85 Å | 5.67 Å |

| **Volume (ų) ** | 954.3 - 959.46 | 56.38 |

| Sc-O Bond Lengths | 2.09 - 2.17 Å | 2.04 - 2.41 Å |

Electronic Band Structure

Scandium oxide is a wide band gap insulator.[5] The valence band is primarily composed of occupied O 2p orbitals, while the conduction band is formed mainly from unoccupied Sc 3d orbitals. The large energy gap between these bands is responsible for its optical transparency and insulating nature.

Theoretical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the electronic structure. Standard DFT approximations like the Generalized Gradient Approximation (GGA) tend to underestimate the band gap, yielding values around 3.8 eV.[4] More advanced methods, such as hybrid functionals (e.g., HSE), provide results in better agreement with experimental findings, predicting band gaps of 5.25 eV to over 6.0 eV.[3][11] Experimental measurements from optical spectroscopy and X-ray photoelectron spectroscopy (XPS) confirm a wide band gap, typically reported in the range of 5.7 to 6.0 eV.[2][5][12]

Table 2: Electronic Properties of Cubic Scandium Oxide

| Property | Theoretical Value (DFT-GGA)[4] | Theoretical Value (DFT-HSE)[3] | Experimental Value[2][5][12] |

| Band Gap (eV) | 3.82 | 5.25 - 6.36 | 5.7 - 6.03 |

| Band Gap Type | Indirect | Indirect | Indirect |

| Refractive Index (at 550 nm) | - | - | ~1.95 - 2.0[1][13] |

| Electron Affinity (eV) | - | - | 1.71[12] |

| Work Function (eV) | - | - | 3.66 - 4.23[14] |

| Electron Effective Mass | Varies with direction | Varies with direction | - |

| Hole Effective Mass | Varies with direction | Varies with direction | - |

Note: Effective mass is a tensor quantity and varies along different crystallographic directions. Theoretical calculations show it is generally higher for holes than for electrons.[15][16]

Experimental and Theoretical Methodologies

The electronic structure of Sc₂O₃ is investigated through a combination of sophisticated experimental techniques and computational modeling.

Experimental Protocols

-

Sample Preparation : High-quality single crystals or epitaxial thin films are required. Thin films can be grown by methods like reactive sputtering, metalorganic chemical-vapor deposition (MOCVD), or electron-beam evaporation on suitable substrates (e.g., silicon, quartz, sapphire).[17][18][19][20]

-

X-ray Photoelectron Spectroscopy (XPS) : This surface-sensitive technique is used to determine elemental composition, chemical states, and the valence band maximum (VBM).

-

Methodology : A monochromatic X-ray source (e.g., Al Kα) irradiates the sample in an ultra-high vacuum (UHV) chamber. The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy of the core levels (e.g., Sc 2p, O 1s) and the valence band spectrum are recorded.[14][21][22] The VBM can be determined by extrapolating the leading edge of the valence band spectrum to the baseline.

-

-

Optical Spectroscopy : Techniques like spectrophotometry and ellipsometry are used to measure the optical constants (refractive index n and extinction coefficient k) and determine the optical band gap.

-

Methodology : Transmittance and reflectance spectra are measured over a wide wavelength range (UV-Vis-NIR). The optical band gap is often determined by constructing a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For an indirect band gap semiconductor, a plot of (αhν)¹ᐟ² versus hν is linear, and extrapolating the linear portion to the energy axis gives the band gap value.[17][20]

-

-

Angle-Resolved Photoemission Spectroscopy (ARPES) : ARPES is a powerful technique that directly maps the electronic band structure (E vs. k).[23]

-

Methodology : The sample is illuminated with monochromatic photons (typically UV or soft X-rays) in UHV. The kinetic energy and emission angle of the ejected photoelectrons are measured simultaneously.[23] Using the conservation of energy and momentum, the binding energy and in-plane momentum of the electron within the crystal can be determined, allowing for the direct visualization of the band dispersion.[24][25]

-

Theoretical Protocols

-

Density Functional Theory (DFT) : DFT is the most common ab initio method for calculating the electronic structure of materials.

-

Methodology : The calculation starts with the crystal structure information (lattice parameters and atomic positions). The ground-state electronic density is solved self-consistently using the Kohn-Sham equations. Different approximations for the exchange-correlation functional are used, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA). To overcome the typical underestimation of the band gap, hybrid functionals like HSE06, which mix a portion of exact Hartree-Fock exchange, are often employed.[3] The output includes the electronic band structure, density of states (DOS), and other properties like effective masses.

-

Conclusion

Crystalline scandium oxide is a wide, indirect band gap insulator, a property dictated by its electronic structure which features a valence band dominated by O 2p states and a conduction band of Sc 3d states. The experimentally verified band gap of approximately 6.0 eV makes it suitable for high-power electronic devices and as a transparent optical coating in the UV region.[2][5][18] While standard DFT calculations provide qualitative insights, advanced theoretical methods are necessary for quantitative agreement with experimental data. The continued investigation of its electronic properties, particularly at interfaces with other materials, is crucial for unlocking its full potential in future electronic and optoelectronic applications.

References

- 1. scispace.com [scispace.com]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Scandium oxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. X-ray absorption spectroscopy of scandium oxide polymorphs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Optical Properties and Applications of Scandium Oxide | Scandium [scandium.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. perso.uclouvain.be [perso.uclouvain.be]

- 17. "Scandium Oxide Thin Films and Their Optical Properties in the Extreme " by Guillermo Antonio Acosta [scholarsarchive.byu.edu]

- 18. Scandium Oxide (Sc2O3) for Optical Coating | Scandium [scandium.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

- 22. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Scandium [xpsfitting.com]

- 23. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. [cond-mat/0603642] Angle-resolved photoemission spectroscopy of perovskite-type transition-metal oxides and their analyses using tight-binding band structure [arxiv.org]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Scandium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of scandium oxide (Sc₂O₃), a material of significant interest in various scientific and technological fields, including ceramics, electronics, and catalysis. This document summarizes key crystallographic data, details experimental methodologies for its characterization, and presents logical relationships between its different structural forms.

Scandium Oxide Crystal Structures

Scandium oxide primarily crystallizes in a cubic structure at ambient conditions, but it can also adopt other polymorphs under different temperature and pressure regimes.

1.1. Cubic Bixbyite Structure (C-type)

The most stable and common form of scandium oxide at room temperature is the cubic bixbyite structure.[1][2][3] This structure is analogous to that of Mn₂O₃.[4][5]

-

Crystal System: Cubic[1]

-

Coordination: The scandium cations (Sc³⁺) are six-coordinate, occupying two distinct crystallographic sites.[6] The oxygen anions (O²⁻) are four-coordinate.[6] The structure can be described as a derivative of the fluorite structure with one-quarter of the anion sites vacant.[4]

The coordination environment consists of ScO₆ octahedra that share both corners and edges.[6] Specifically, there are two different types of Sc³⁺ sites:

-

One site is bonded to six equivalent O²⁻ atoms, forming corner and edge-sharing ScO₆ octahedra.[6]

-

The second site is bonded to six equivalent O²⁻ atoms, forming distorted corner and edge-sharing ScO₆ octahedra.[6]

1.2. Monoclinic Structure

Under high pressure, the cubic phase of scandium oxide can transform into a monoclinic structure.[3][7]

-

Crystal System: Monoclinic[7]

-

Coordination: This high-pressure phase features scandium cations in both six- and seven-coordinate environments.[3]

1.3. Trigonal Structure

A trigonal polymorph of scandium oxide has also been reported.

-

Crystal System: Trigonal[8]

-

Space Group: P-3m1[8]

-

Coordination: In this structure, the Sc³⁺ ion is in a 7-coordinate geometry.[8]

Lattice Parameters

The lattice parameters for the different polymorphs of scandium oxide have been determined through various experimental and computational methods. A summary of these parameters is presented in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference(s) |

| Cubic | Ia-3 | 9.86 | 9.86 | 9.86 | 90 | 90 | 90 | 959.46 | [6] |

| Cubic | Ia-3 | 9.85 | 9.85 | 9.85 | 90 | 90 | 90 | - | [1] |

| Cubic | Ia-3 | 9.8459 | 9.8459 | 9.8459 | 90 | 90 | 90 | - | [9] |

| Monoclinic | C2/m | - | - | - | - | - | - | - | [3][7] |

| Trigonal | P-3m1 | 3.39 | 3.39 | 5.67 | 90 | 90 | 120 | 56.38 | [8] |

Bond Distances in Cubic Scandium Oxide:

| Bond | Distance (Å) | Reference(s) |

| Sc-O | 2.09 - 2.17 | [6] |

| Sc-O | 2.12 | [6] |

| Sc-O | 2.071 - 2.159 | [1] |

Experimental Protocols

The determination of the crystal structure and lattice parameters of scandium oxide primarily relies on diffraction techniques.

3.1. X-ray Diffraction (XRD)

X-ray diffraction is the most common method for analyzing the crystal structure of scandium oxide.

-

Sample Preparation: A powdered sample of scandium oxide is typically used. For thin films, grazing incidence XRD may be employed.

-

Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

-

Data Collection: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

-

Data Analysis (Rietveld Refinement): The experimental diffraction pattern is compared to a calculated pattern based on a known crystal structure model. The structural parameters (lattice parameters, atomic positions, etc.) are refined by minimizing the difference between the observed and calculated patterns. This method allows for precise determination of the lattice parameters and validation of the crystal structure model.

3.2. Neutron Diffraction

Neutron diffraction can provide complementary information to XRD, particularly for accurately locating light atoms like oxygen in the presence of heavier atoms. The experimental setup and data analysis are analogous to XRD, with a neutron source used instead of an X-ray source.

Logical Relationships and Phase Transitions

The different polymorphs of scandium oxide are related through phase transitions induced by changes in pressure and temperature. The following diagram illustrates the relationship between the common cubic phase and the high-pressure monoclinic phase.

References

- 1. Scandium oxide - Wikipedia [en.wikipedia.org]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Bixbyite (Mn_2 O_3, D5_3) Structure [atomic-scale-physics.de]

- 5. Bixbyite - Encyclopedia [le-comptoir-geologique.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermodynamic Properties of Scandium Oxide at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature thermodynamic properties of scandium oxide (Sc₂O₃). The information is compiled from peer-reviewed literature and established thermochemical databases, offering a valuable resource for professionals working in fields where high-temperature materials are critical.

Introduction to Scandium Oxide

Scandium oxide, a rare earth sesquioxide, is a white, high-melting-point inorganic compound with the formula Sc₂O₃. It primarily exists in a cubic bixbyite crystal structure under standard conditions.[1] Due to its exceptional thermal stability and resistance to thermal shock, scandium oxide finds applications in various high-temperature systems, including ceramics, lasers, and as a component in specialized alloys.[2][3] A thorough understanding of its thermodynamic properties at elevated temperatures is crucial for optimizing its performance in these demanding applications.

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties of scandium oxide at high temperatures. These values are essential for modeling and predicting the behavior of Sc₂O₃ in various high-temperature processes.

Table 1: High-Temperature Enthalpy and Heat Capacity of Scandium Oxide (Sc₂O₃)

| Temperature (K) | Enthalpy (H° - H°₂₉₈.₁₅) (kJ/mol) | Heat Capacity (Cp) (J/mol·K) |

| 298.15 | 0 | 102.5 |

| 400 | 10.8 | 113.8 |

| 500 | 22.5 | 120.5 |

| 600 | 34.8 | 124.7 |

| 700 | 47.4 | 127.6 |

| 800 | 60.3 | 129.7 |

| 900 | 73.4 | 131.4 |

| 1000 | 86.6 | 132.6 |

| 1100 | 100.0 | 133.9 |

| 1200 | 113.4 | 134.7 |

| 1300 | 126.9 | 135.6 |

| 1400 | 140.5 | 136.4 |

| 1500 | 154.2 | 137.2 |

| 1600 | 168.0 | 138.1 |

Data compiled from various sources, including assessments of experimental work by Tsagareishvili et al. and Pankratz and Kelley.

Table 2: High-Temperature Entropy and Gibbs Free Energy of Formation of Scandium Oxide (Sc₂O₃)

| Temperature (K) | Entropy (S°) (J/mol·K) | Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

| 298.15 | 77.0 | -1813.9 |

| 400 | 108.8 | -1777.6 |

| 500 | 134.9 | -1741.8 |

| 600 | 156.9 | -1706.3 |

| 700 | 175.9 | -1671.1 |

| 800 | 192.7 | -1636.2 |

| 900 | 207.7 | -1601.5 |

| 1000 | 221.3 | -1567.0 |

| 1100 | 233.8 | -1532.7 |

| 1200 | 245.4 | -1498.6 |

| 1300 | 256.2 | -1464.6 |

| 1400 | 266.4 | -1430.8 |

| 1500 | 276.0 | -1397.1 |

| 1600 | 285.1 | -1363.6 |

Entropy and Gibbs free energy values are calculated based on enthalpy and heat capacity data. The standard Gibbs free energy of formation at 298.15 K is -1917.5 kJ/mol.[1]

Experimental Protocols for Thermodynamic Measurements

The determination of high-temperature thermodynamic properties of refractory materials like scandium oxide requires specialized experimental techniques. The primary methods cited in the literature for obtaining the data presented above are drop calorimetry and differential scanning calorimetry (DSC).

Drop Calorimetry for Enthalpy Measurements

Drop calorimetry is a classic and reliable method for measuring the enthalpy content of a substance at high temperatures.

Methodology:

-

Sample Encapsulation: A precisely weighed sample of scandium oxide is sealed in a container, typically made of platinum, to prevent any reaction with the surrounding atmosphere at high temperatures.

-

Furnace Heating: The encapsulated sample is heated to a known, stable high temperature in a furnace.

-

Calorimeter Drop: The heated sample is then rapidly dropped into a calorimeter held at a known, lower temperature (often room temperature or a slightly elevated, stable temperature).

-

Heat Measurement: The calorimeter measures the total amount of heat released by the sample as it cools down to the calorimeter's temperature. This heat is directly related to the change in enthalpy of the sample between the furnace temperature and the calorimeter temperature.

-

Data Analysis: By conducting a series of drops from different furnace temperatures, the enthalpy increment (H° - H°₂₉₈.₁₅) as a function of temperature can be determined.

Differential Scanning Calorimetry (DSC) for Heat Capacity Measurements

Differential Scanning Calorimetry is a powerful technique for directly measuring the heat capacity of a material as a function of temperature.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of scandium oxide is placed in a crucible (e.g., platinum or alumina). An empty crucible of the same material and similar mass is used as a reference.

-

Controlled Heating Program: The sample and reference crucibles are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature as they are heated. This difference in heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire (α-Al₂O₃), under the same experimental conditions.

-

Data Analysis: The heat capacity of the scandium oxide sample is calculated by comparing its differential heat flow signal to that of the sapphire standard.

Relationship Between Thermodynamic Properties

The fundamental thermodynamic properties are interconnected. Once the heat capacity (Cₚ) as a function of temperature is experimentally determined, the enthalpy (H°) and entropy (S°) at a given temperature (T) can be calculated by integrating the heat capacity data. The Gibbs free energy (G°) can then be determined from the enthalpy and entropy.

Conclusion

The data and methodologies presented in this guide provide a robust foundation for understanding and utilizing scandium oxide in high-temperature applications. The tabulated values for enthalpy, heat capacity, entropy, and Gibbs free energy offer essential parameters for thermodynamic modeling and material design. Furthermore, the detailed experimental protocols for drop calorimetry and differential scanning calorimetry serve as a valuable reference for researchers involved in the characterization of refractory materials.

References

An In-depth Technical Guide to the Phase Diagram and Structural Stability of Scandium Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium oxide (Sc₂O₃), a rare earth sesquioxide, is a technologically significant material with applications ranging from high-power lasers and optical coatings to catalysts and as a component in solid oxide fuel cells.[1] Its performance in these applications is intrinsically linked to its crystal structure and thermal stability. Understanding the phase diagram of scandium oxide, particularly under extreme conditions of high pressure and temperature, is crucial for predicting its behavior and for the synthesis of new polymorphs with potentially enhanced properties. This technical guide provides a comprehensive overview of the known phases of scandium oxide, their structural stability, and the experimental methodologies used to investigate them.

Crystalline Phases and Structural Stability of Scandium Oxide

At ambient conditions, scandium oxide crystallizes in the cubic bixbyite structure, also known as the C-type rare-earth sesquioxide structure.[2][3] This phase is stable over a wide range of temperatures and pressures. However, under high-pressure conditions, Sc₂O₃ undergoes a series of phase transitions to denser, higher-coordination structures.

Pressure-Induced Phase Transitions at Room Temperature

The primary pressure-induced phase transition in scandium oxide at room temperature is from the cubic C-type structure to a monoclinic B-type structure.[1][3] This transition has been observed to occur in the pressure range of 25–36 GPa.[1][3] Further compression can lead to additional phase transformations.

The Role of Temperature in Phase Stability

Temperature plays a critical role in the phase transformations of scandium oxide, particularly in overcoming kinetic barriers. At room temperature, the C- to B-type transition is sluggish. The application of high temperatures, often through laser heating in diamond anvil cells, facilitates the transformation to higher-pressure phases at lower pressures than would be required at room temperature. For instance, with laser annealing, the C- to B-type transition has been observed at pressures as low as 10 GPa, followed by a transition to a Gd₂S₃-type structure at approximately 19 GPa.

Schematic Pressure-Temperature Phase Diagram

While a complete, experimentally determined pressure-temperature (P-T) phase diagram for scandium oxide is still a subject of ongoing research, a schematic representation can be constructed based on the available experimental and theoretical data.

Caption: A schematic representation of the pressure-temperature phase diagram of scandium oxide.

Crystallographic Data of Scandium Oxide Polymorphs

The different polymorphs of scandium oxide are characterized by their unique crystal structures. The table below summarizes the key crystallographic data for the most commonly observed phases.

| Phase Name | Crystal System | Space Group | Formula Units (Z) | Coordination Number (Sc) |

| C-type | Cubic | Ia-3 (No. 206) | 16 | 6 |

| B-type | Monoclinic | C2/m (No. 12) | 6 | 6 and 7 |

| A-type | Hexagonal | P-3m1 (No. 164) | 1 | 7 |

| Gd₂S₃-type | Orthorhombic | Pnma (No. 62) | 4 | 7 and 8 |

Experimental Protocols for High-Pressure Studies

The investigation of the phase diagram and structural stability of scandium oxide under extreme conditions relies on specialized experimental techniques, primarily involving the use of diamond anvil cells (DACs) coupled with in-situ characterization methods.

High-Pressure X-ray Diffraction (XRD)

Objective: To determine the crystal structure and its evolution under high pressure.

Methodology:

-

Sample Preparation: A fine powder of high-purity scandium oxide is loaded into a small hole (typically 50-150 µm in diameter) drilled in a metal gasket (e.g., rhenium). A pressure-transmitting medium (e.g., a mixture of methanol (B129727) and ethanol, or an inert gas like neon or argon) is often loaded along with the sample to ensure hydrostatic or quasi-hydrostatic pressure conditions. A small ruby chip is also included for pressure calibration.

-

Pressure Generation: The gasket is placed between the culets of two opposing diamond anvils in a DAC. The pressure is gradually increased by applying a force to the diamonds.

-

Pressure Measurement: The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby chip. The shift of the R1 fluorescence line of ruby is a well-calibrated pressure standard.

-

Data Collection: The DAC is mounted on a synchrotron beamline, and a high-brilliance X-ray beam is focused on the sample. Angle-dispersive X-ray diffraction (ADXRD) patterns are collected at various pressures using an area detector.[4]

-

Data Analysis: The collected diffraction patterns are integrated to obtain one-dimensional intensity versus 2θ plots. These patterns are then indexed to determine the crystal structure and lattice parameters of the scandium oxide phase present at each pressure. Rietveld refinement can be used for detailed structural analysis.

High-Pressure Raman Spectroscopy

Objective: To probe the vibrational modes of the crystal lattice, which are sensitive to changes in crystal structure and bonding.

Methodology:

-

Sample Preparation and Pressure Generation: The sample is loaded into a DAC as described for the XRD experiment.

-

Raman Measurement: The DAC is placed under a micro-Raman spectrometer. A monochromatic laser beam is focused onto the sample through one of the diamond anvils. The scattered light is collected in a backscattering geometry and directed to a spectrometer equipped with a CCD detector.

-

Data Analysis: The Raman spectra are analyzed to identify the characteristic vibrational modes of the different scandium oxide phases. The appearance of new peaks or the disappearance of existing ones indicates a phase transition. The pressure-induced shifts of the Raman peaks provide information about the compression and stiffening of the crystal lattice.

Laser-Heated Diamond Anvil Cell (LH-DAC)

Objective: To investigate the effect of temperature on phase transitions at high pressures.

Methodology:

-

Sample Preparation: In addition to the sample and pressure marker, a laser absorber (e.g., a thin foil of platinum or graphite) may be included in the sample chamber if the sample is transparent to the laser wavelength.

-

Heating: High-power infrared lasers are focused on the sample from both sides through the diamond anvils, leading to rapid and localized heating.[5][6]

-

Temperature Measurement: The temperature is determined by fitting the thermal emission spectrum from the heated spot to Planck's blackbody radiation law.[5]

-

In-situ Characterization: XRD or Raman measurements are performed simultaneously with laser heating to study the phase transitions at high P-T conditions.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of phase transitions in scandium oxide and a typical workflow for high-pressure experimental studies.

Caption: Logical pathway of pressure- and temperature-induced phase transitions in Sc₂O₃.

Caption: A generalized workflow for high-pressure studies of scandium oxide.

Conclusion

The structural stability and phase transitions of scandium oxide are complex phenomena that are highly dependent on pressure and temperature. While the ambient cubic C-type phase is well-characterized, high-pressure research has revealed a rich polymorphism, including the monoclinic B-type, hexagonal A-type, and Gd₂S₃-type structures. The continued investigation of the Sc₂O₃ phase diagram, particularly at combined high-pressure and high-temperature conditions, is essential for a fundamental understanding of this important material and for the potential discovery of novel phases with tailored properties for advanced applications. The experimental methodologies outlined in this guide provide a framework for conducting such cutting-edge research.

References

Preliminary Investigation of Scandium Oxide Biocompatibility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scandium oxide (Sc₂O₃), a rare earth oxide, is gaining interest for various biomedical applications due to its unique physicochemical properties. However, a comprehensive understanding of its biocompatibility is crucial for its safe and effective translation into clinical use. This technical guide provides a framework for the preliminary in vitro investigation of scandium oxide biocompatibility, focusing on cytotoxicity, genotoxicity, and inflammatory responses. Due to the limited availability of specific quantitative data for scandium oxide in the current scientific literature, this document presents detailed, recommended experimental protocols and illustrative data to guide future research. The guide also outlines potential signaling pathways that may be involved in the cellular response to scandium oxide exposure, providing a roadmap for mechanistic studies.

Introduction

Scandium oxide is a high-melting point ceramic material with applications in electronics, catalysis, and increasingly, in the biomedical field.[1] Its potential uses include roles in biocompatible coatings for medical implants and as a component in dental ceramics.[1] While scandium, as an element, is explored in biomedical alloys, the biocompatibility of scandium oxide nanoparticles is an area requiring more in-depth investigation.[2][3] This guide outlines a preliminary in vitro testing strategy to assess the biocompatibility of scandium oxide, providing researchers with the necessary protocols and data presentation frameworks to conduct these critical evaluations.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining the potential of a substance to cause cell damage or death. The following protocols for MTT and LDH assays are recommended for evaluating the cytotoxic effects of scandium oxide nanoparticles.

Experimental Protocols

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Culture:

-

Seed human osteoblast-like cells (e.g., Saos-2) or human lung epithelial cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Exposure to Scandium Oxide:

-

Prepare a stock suspension of scandium oxide nanoparticles in sterile phosphate-buffered saline (PBS) and sonicate to ensure dispersion.

-

Dilute the stock suspension in cell culture medium to achieve a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of scandium oxide. Include a vehicle control (medium with PBS) and a positive control (e.g., Triton X-100).

-

Incubate the cells for 24, 48, and 72 hours.

-

-

MTT Assay Procedure:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

-

2.1.2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of cell membrane integrity.

-

Cell Culture and Exposure:

-

Follow the same cell culture and exposure protocol as described for the MTT assay.

-

-

LDH Assay Procedure:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (commercially available kit) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of LDH release: LDH Release (%) = ((Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)) x 100. (Low control: untreated cells; High control: cells treated with a lysis buffer).

-

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the cytotoxicity assays.

Table 1: Illustrative Cell Viability Data (MTT Assay) for Human Osteoblast-like Cells (Saos-2) Exposed to Scandium Oxide Nanoparticles for 24 hours.

| Scandium Oxide Conc. (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.25 | 0.08 | 100 |

| 1 | 1.22 | 0.07 | 97.6 |

| 10 | 1.15 | 0.09 | 92.0 |

| 50 | 0.98 | 0.11 | 78.4 |

| 100 | 0.75 | 0.08 | 60.0 |

| 200 | 0.45 | 0.06 | 36.0 |

Table 2: Illustrative LDH Release Data for Human Lung Epithelial Cells (A549) Exposed to Scandium Oxide Nanoparticles for 48 hours.

| Scandium Oxide Conc. (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | LDH Release (%) |

| 0 (Low Control) | 0.15 | 0.02 | 0 |

| 1 | 0.18 | 0.03 | 7.5 |

| 10 | 0.25 | 0.04 | 25.0 |

| 50 | 0.45 | 0.05 | 75.0 |

| 100 | 0.70 | 0.06 | 137.5 |

| 200 | 0.85 | 0.07 | 175.0 |

| Lysis Buffer (High Control) | 0.55 | 0.03 | 100 |

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which may lead to mutations and cancer. The comet and micronucleus assays are recommended for this purpose.

Experimental Protocols

3.1.1. Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

-

Cell Culture and Exposure:

-

Culture human lymphocytes (e.g., from peripheral blood) or a suitable cell line (e.g., TK6).

-

Expose the cells to various concentrations of scandium oxide nanoparticles (e.g., 10, 50, 100 µg/mL) for a short duration (e.g., 4 hours). Include a negative control (vehicle) and a positive control (e.g., hydrogen peroxide).

-

-

Comet Assay Procedure:

-

Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope.

-

-

Data Analysis:

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment.

-

Compare the results from the treated groups to the control groups.

-

3.1.2. In Vitro Micronucleus Test

This test detects the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Cell Culture and Exposure:

-

Use a cell line with a stable karyotype and a known cell cycle time (e.g., CHO, V79, or L5178Y).

-

Expose the cells to at least three concentrations of scandium oxide nanoparticles for a period covering 1.5-2 normal cell cycles. Include negative and positive controls (e.g., mitomycin C).

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

-

Micronucleus Assay Procedure:

-

Harvest the cells and fix them.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

-

Data Analysis:

-

Calculate the percentage of binucleated cells with micronuclei.

-

Assess the cytotoxicity by calculating the cytokinesis-block proliferation index (CBPI).

-

Data Presentation

Table 3: Illustrative Comet Assay Data for Human Lymphocytes Exposed to Scandium Oxide Nanoparticles for 4 hours.

| Scandium Oxide Conc. (µg/mL) | Mean % DNA in Tail | Standard Deviation |

| 0 (Negative Control) | 5.2 | 1.3 |

| 10 | 8.7 | 2.1 |

| 50 | 15.4 | 3.5 |

| 100 | 25.1 | 4.8 |

| H₂O₂ (Positive Control) | 45.6 | 6.2 |

Table 4: Illustrative Micronucleus Test Data for CHO Cells Exposed to Scandium Oxide Nanoparticles for 24 hours.

| Scandium Oxide Conc. (µg/mL) | Number of Binucleated Cells Scored | Number of Binucleated Cells with Micronuclei | % Binucleated Cells with Micronuclei |

| 0 (Negative Control) | 1000 | 15 | 1.5 |

| 10 | 1000 | 25 | 2.5 |

| 50 | 1000 | 48 | 4.8 |

| 100 | 1000 | 82 | 8.2 |

| Mitomycin C (Positive Control) | 1000 | 150 | 15.0 |

Inflammatory Response Assessment

Evaluating the inflammatory potential of scandium oxide is crucial, as an excessive inflammatory response can lead to adverse tissue reactions. This can be assessed by measuring the production of pro-inflammatory cytokines.

Experimental Protocol

4.1.1. Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

-

Cell Culture and Exposure:

-

Use a relevant immune cell line, such as human monocytic cells (e.g., THP-1, differentiated into macrophages) or peripheral blood mononuclear cells (PBMCs).

-

Expose the cells to different concentrations of scandium oxide nanoparticles for 24 hours. Include a negative control and a positive control (e.g., lipopolysaccharide, LPS).

-

-

ELISA Procedure:

-

Collect the cell culture supernatants.

-

Use commercially available ELISA kits for specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the cytokine.

-

Determine the concentration of the cytokine in the cell supernatants by interpolating from the standard curve.

-

Data Presentation

Table 5: Illustrative TNF-α and IL-6 Production by Differentiated THP-1 Macrophages Exposed to Scandium Oxide Nanoparticles for 24 hours.

| Scandium Oxide Conc. (µg/mL) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |

| 0 (Negative Control) | 50 | 30 |

| 10 | 150 | 80 |

| 50 | 400 | 250 |

| 100 | 800 | 550 |

| LPS (Positive Control) | 2000 | 1500 |

Visualization of Methodologies and Potential Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflows and potential signaling pathways that could be investigated in relation to scandium oxide biocompatibility.

Conclusion and Future Directions

The preliminary investigation of scandium oxide biocompatibility is a critical step towards its potential use in biomedical applications. The experimental protocols and frameworks provided in this guide offer a systematic approach to evaluating its cytotoxicity, genotoxicity, and inflammatory potential. While specific data for scandium oxide is currently limited, the methodologies outlined here, which are standard for nanomaterial toxicity testing, will enable researchers to generate the necessary data for a comprehensive risk assessment.

Future in vivo studies in relevant animal models will be essential to understand the systemic effects, biodistribution, and long-term biocompatibility of scandium oxide. Mechanistic studies focusing on the identified signaling pathways will further elucidate the cellular and molecular interactions of this promising biomaterial. A thorough understanding of these aspects will be paramount for the responsible development and translation of scandium oxide-based technologies in medicine.

References

Theoretical Modeling of Scandium Oxide Surface Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium oxide (Sc₂O₃), a rare-earth sesquioxide, is a material of significant scientific and technological interest. Its unique properties, including a high melting point, wide band gap, and thermal stability, make it a promising candidate for a diverse range of applications, from high-power laser systems and electronic ceramics to catalysis and biomedical devices.[1] The surface chemistry of scandium oxide is paramount in determining its performance in these applications, as it is at the surface where interactions with the surrounding environment, such as molecular adsorption and catalytic reactions, take place.

Theoretical modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), has emerged as a powerful tool to investigate the intricacies of surface phenomena at the atomic level. By simulating the interactions between molecules and the scandium oxide surface, we can gain fundamental insights into surface structure, stability, and reactivity. This guide provides a comprehensive overview of the theoretical modeling of scandium oxide surface chemistry, integrating key computational findings with relevant experimental data. It is intended to serve as a valuable resource for researchers in materials science, catalysis, and drug development who are interested in leveraging computational methods to understand and engineer the surface properties of scandium oxide.

Computational Methodologies in Surface Chemistry

The theoretical investigation of scandium oxide surface chemistry predominantly relies on Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a robust and accurate method for predicting the properties of solid surfaces and their interactions with adsorbates.

Core Theoretical Approach: Density Functional Theory (DFT)

DFT calculations for periodic systems, such as crystal surfaces, are typically performed using plane-wave basis sets and pseudopotentials. The choice of the exchange-correlation functional is crucial for the accuracy of the results. For metal oxides, generalized gradient approximation (GGA) functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, are widely used. For a more accurate description of electronic properties and reaction barriers, hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, are often employed.

A typical computational workflow for modeling surface chemistry using DFT is illustrated in the diagram below.

References

Scandium Oxide (Sc₂O₃): A Technical Guide to its Optical Properties in the UV-Vis-NIR Range

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core optical properties of scandium oxide (Sc₂O₃), a high-performance rare-earth oxide increasingly recognized for its exceptional characteristics in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) spectral regions. Valued for its high refractive index, wide band gap, and broad transparency range, Sc₂O₃ is a critical material in the development of advanced optical coatings, high-power laser components, and other sophisticated optical systems.

Core Optical & Physical Properties

Scandium oxide is a stable, white crystalline powder with a high melting point of 2485 °C and a density of 3.86 g/cm³.[1][2] It typically adopts a cubic crystal structure, which contributes to its robust physical and optical characteristics.[1] Its primary appeal in optical applications stems from a combination of a high refractive index and excellent transparency from the UV to the mid-IR.[3][4]

Optical Band Gap

Scandium oxide is a wide band gap insulator, a property that defines its transparency in the visible and NIR regions. The optical band gap of Sc₂O₃ has been reported to be in the range of 5.7 eV to 6.0 eV.[5] This high band gap corresponds to a UV cut-off wavelength of approximately 215-225 nm, making it suitable for applications requiring UV transparency.[3]

Transmittance

Thin films of scandium oxide exhibit high optical transmittance across the visible and near-infrared spectrum. For amorphous films, the transmittance in the visible spectrum can be about 90%.[6] The level of transmittance is influenced by the deposition conditions, such as substrate temperature, with amorphous films grown at lower temperatures often showing higher transmittance due to reduced light scattering from a smoother surface.

Refractive Index and Extinction Coefficient

Scandium oxide possesses a relatively high refractive index, making it an excellent material for high-index layers in optical coatings.[1] The refractive index varies with wavelength (a phenomenon known as dispersion) and the specific deposition method used. The extinction coefficient (k) is very low in the visible and NIR regions, indicating minimal absorption of light.

Quantitative Optical Data

The following tables summarize the key quantitative optical properties of scandium oxide thin films.

| Property | Value | Wavelength/Conditions | Reference |

| Optical Band Gap (Eg) | 5.7 - 6.0 eV | [5] | |

| Transparency Range | ~225 nm to >5 µm | [3] | |

| Transmittance | ~90% | Visible Spectrum (for amorphous films) | [6] |

Table 1: Key Optical Properties of Scandium Oxide

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Reference |

| 270 | ~2.08 | ~0.001 | [7] |

| 300 | ~2.00 | Negligible | |

| 400 | ~1.96 | Negligible | |

| 500 | ~1.94 | Negligible | |

| 550 | ~1.95 | Negligible | [1] |

| 588 | ~1.99 | Negligible | [8] |

| 700 | ~1.92 | Negligible | |

| 1000 | ~1.90 | Negligible | [7] |

| 1200 | ~1.89 | ~0.00002 | [7] |

Table 2: Refractive Index (n) and Extinction Coefficient (k) of Scandium Oxide at Various Wavelengths (Note: Values are approximate and can vary based on film deposition method, stoichiometry, and microstructure.)

Experimental Protocols

The optical properties of scandium oxide thin films are highly dependent on the fabrication methodology. The following sections detail common experimental protocols for the deposition and characterization of Sc₂O₃ thin films.

Thin Film Deposition Techniques

Electron beam (e-beam) evaporation is a physical vapor deposition technique widely used for producing high-quality optical coatings.

-

Precursor: High-purity scandium oxide (Sc₂O₃) powder or pellets.

-

Substrate: Fused silica, silicon wafers, or other optical-grade materials. Substrates are typically cleaned using a standard solvent cleaning procedure.

-

Deposition Parameters:

-

Base Pressure: The vacuum chamber is evacuated to a base pressure of < 3.5 × 10⁻⁷ mbar.[9]

-

Deposition Pressure: An operative pressure of ~5.0 × 10⁻⁶ mbar is maintained during deposition.[9]

-

Substrate Temperature: Can range from unheated to 350°C. Amorphous films are typically deposited at temperatures below 150°C, while crystalline films are formed at higher temperatures (e.g., 300°C).[3][4]

-

Deposition Rate: A typical deposition rate is < 5 Å/sec, monitored in-situ with a quartz crystal microbalance.[3]

-

Electron Beam: An accelerating voltage of around 8.3 kV and a current of 65 mA are used to sublimate the Sc₂O₃ source material.[9]

-

-

Post-Deposition Annealing: Not always required, but can be performed to improve film stoichiometry and crystallinity.

Reactive sputtering involves bombarding a metallic scandium target with energetic ions in the presence of a reactive gas (oxygen).

-

Target: High-purity scandium (Sc) metal target.

-

Sputtering Gas: A mixture of an inert gas (e.g., Argon, Ar) and a reactive gas (Oxygen, O₂).

-

Deposition Parameters:

-

Gas Flow Rates: The ratio of Ar to O₂ is a critical parameter that controls the stoichiometry of the film.

-

Total Pressure: Typically maintained in the mTorr range (e.g., 5 mTorr).

-

RF/DC Power: RF or DC magnetron sputtering can be used. The power applied to the target influences the deposition rate and film properties.

-

Substrate Temperature: Can be varied from room temperature to several hundred degrees Celsius to control film microstructure.

-

-

Process Control: The transition from a metallic to an oxide mode on the target surface is a key aspect of reactive sputtering and is often monitored by plasma emission spectroscopy or target voltage.

MOCVD is a chemical vapor deposition technique that uses metal-organic precursors.

-

Precursors: A volatile scandium-containing metal-organic precursor such as Sc(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione) and an oxidizing agent like ozone (O₃) or water vapor (H₂O).[10]

-

Carrier Gas: An inert gas (e.g., nitrogen) is used to transport the precursor vapors into the reaction chamber.

-

Deposition Parameters:

-

Substrate Temperature: Typically in the range of 250-500°C. The deposition rate and film properties are strongly dependent on the temperature.[10]

-

Reactor Pressure: Low-pressure MOCVD is often employed to achieve good film uniformity.

-

Precursor and Oxidizer Flow Rates: These are carefully controlled to manage the film growth rate and stoichiometry.

-

Optical Characterization Techniques

This is a fundamental technique for measuring the transmittance and absorbance of thin films.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.

-

Procedure:

-

A baseline measurement is taken with a reference sample (e.g., an uncoated substrate).

-

The thin film sample is placed in the sample beam path.

-

The transmittance and/or absorbance spectrum is recorded over the desired wavelength range (typically 200 nm to 2500 nm).

-

-

Data Analysis: The obtained spectrum provides information on the transparency window, the position of the absorption edge (from which the band gap can be calculated), and the presence of any absorption bands.

Spectroscopic ellipsometry is a highly sensitive, non-destructive technique for determining the optical constants (n and k) and thickness of thin films.

-

Principle: It measures the change in the polarization state of light upon reflection from the sample surface.

-

Procedure:

-

A beam of polarized light is directed onto the sample at a known angle of incidence.

-

The polarization of the reflected light is analyzed by a detector.

-

The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured as a function of wavelength.

-

-

Data Analysis:

-

An optical model of the sample (e.g., substrate/film/air) is constructed.

-

Dispersion models (e.g., Cauchy, Sellmeier) are used to represent the optical constants of the materials in the model.

-

The model parameters (film thickness, n, and k) are varied to fit the calculated Ψ and Δ values to the experimental data.

-

Experimental Workflows & Logical Relationships

The following diagrams illustrate the typical workflows for the deposition and characterization of scandium oxide thin films.